molecular formula C12H13ClN4O B2615146 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1260628-55-4

1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2615146
CAS RN: 1260628-55-4
M. Wt: 264.71
InChI Key: JEFNAWSMUSYSHZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of triazole-based compounds that have been shown to exhibit potent biological activities.

Mechanism Of Action

1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide exerts its biological activity by inhibiting the activity of tankyrase enzymes. Tankyrases are poly-ADP-ribose polymerases that play a critical role in regulating the Wnt/β-catenin signaling pathway. By inhibiting the activity of tankyrases, 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide prevents the degradation of Axin, a key regulator of the Wnt/β-catenin signaling pathway. This, in turn, leads to the inhibition of the pathway and the subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit potent biochemical and physiological effects in various preclinical studies. In cancer research, 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit anti-inflammatory effects in preclinical models of inflammation. Furthermore, 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit neuroprotective effects in preclinical models of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is its potent biological activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. Furthermore, 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit a favorable pharmacokinetic profile, making it a promising candidate for further development. However, one of the major limitations of 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is its potential toxicity, which needs to be carefully evaluated in future studies.

Future Directions

There are several future directions for the development of 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. One of the potential applications of 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is in the treatment of various types of cancer, including colon, lung, and breast cancer. Furthermore, 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide may have potential applications in the treatment of inflammatory bowel disease and other inflammatory disorders. In addition, 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully explore the potential therapeutic applications of 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide in these and other diseases.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves a multistep process that includes the reaction of 4-chlorobenzyl alcohol with triazole to form 4-chlorophenyl-1H-1,2,3-triazole, followed by the reaction of this intermediate with isopropylamine to form 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide.

Scientific Research Applications

1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. This pathway is known to play a critical role in the development and progression of various types of cancer.

properties

IUPAC Name

1-(4-chlorophenyl)-N-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c1-8(2)14-12(18)11-7-17(16-15-11)10-5-3-9(13)4-6-10/h3-8H,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFNAWSMUSYSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CN(N=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

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